molecular formula C9H12N2O4 B1619322 Ethyl 3,5-dimethyl-4-nitro-1H-pyrrole-2-carboxylate CAS No. 5463-44-5

Ethyl 3,5-dimethyl-4-nitro-1H-pyrrole-2-carboxylate

Cat. No.: B1619322
CAS No.: 5463-44-5
M. Wt: 212.2 g/mol
InChI Key: AZGXAAUDJWAVHF-UHFFFAOYSA-N
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Description

Ethyl 3,5-dimethyl-4-nitro-1H-pyrrole-2-carboxylate is a nitro-substituted pyrrole derivative characterized by a pyrrole ring core with methyl, nitro, and ethyl carboxylate functional groups. Pyrrole derivatives are pivotal in medicinal chemistry and materials science due to their diverse biological activities and electronic properties .

Properties

IUPAC Name

ethyl 3,5-dimethyl-4-nitro-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-4-15-9(12)7-5(2)8(11(13)14)6(3)10-7/h10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGXAAUDJWAVHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30203062
Record name 1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-4-nitro-, ethyl ester
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URL https://comptox.epa.gov/dashboard/DTXSID30203062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5463-44-5
Record name 1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-4-nitro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005463445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC13424
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13424
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-4-nitro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30203062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,5-dimethyl-4-nitro-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of 3,5-dimethyl-1H-pyrrole-2-carboxylate followed by esterification. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperatures to introduce the nitro group at the 4-position of the pyrrole ring. Subsequent esterification with ethanol in the presence of an acid catalyst like sulfuric acid yields the ethyl ester derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions such as temperature, pressure, and reagent flow rates is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The nitro group in Ethyl 3,5-dimethyl-4-nitro-1H-pyrrole-2-carboxylate can undergo reduction reactions to form amino derivatives. Common reducing agents include hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride.

  • Reduction: : The compound can be reduced to form various derivatives, such as amines, using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: : The nitro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. For example, reacting with sodium methoxide can replace the nitro group with a methoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Amino derivatives: Formed by reduction of the nitro group.

    Methoxy derivatives: Formed by nucleophilic substitution of the nitro group.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 3,5-dimethyl-4-nitro-1H-pyrrole-2-carboxylate has been investigated for its potential as a pharmaceutical intermediate. It serves as a building block for the synthesis of various bioactive compounds:

  • Antitumor Agents : Research indicates that derivatives of pyrrole compounds, including this compound, exhibit promising antitumor activity. A study synthesized novel compounds based on this structure and tested them against human carcinoma cell lines, demonstrating significant inhibitory effects on cell proliferation .
  • Antimicrobial Activity : The compound has shown potential antimicrobial properties in various studies. Its derivatives have been evaluated for their effectiveness against different bacterial strains, indicating a role in developing new antimicrobial agents .
  • Enzyme Inhibition : The compound's structural features allow it to interact with specific enzymes, making it a candidate for drug design targeting enzyme-related diseases .

Material Science Applications

The unique structural characteristics of this compound also lend themselves to applications in materials science:

  • Polymer Synthesis : Its reactivity can be harnessed in the synthesis of polymers with specific functionalities, which can be utilized in coatings and other advanced material applications.
  • Dyes and Pigments : The compound may serve as an intermediate in the production of dyes due to its color properties and stability under various conditions .

Organic Synthesis Applications

In organic chemistry, this compound is valued for its versatility in synthetic pathways:

  • Building Block for Complex Molecules : It can be employed as a precursor in the synthesis of more complex organic molecules, facilitating the development of new compounds with desired properties.
  • Functionalization Reactions : The compound can undergo various functionalization reactions, enabling chemists to modify its structure for specific applications .

Case Studies and Research Findings

Several studies highlight the diverse applications of this compound:

StudyFocusFindings
Li et al. (2007)Antitumor evaluationsIdentified significant inhibitory effects on carcinoma cell lines; potential for drug development .
Rawat et al. (2022)Antimicrobial activitiesDemonstrated efficacy against multiple bacterial strains; promising for new antimicrobial agents .
Synthesis ReportsOrganic synthesisEstablished protocols for using the compound as a building block in complex organic syntheses .

Mechanism of Action

The biological activity of Ethyl 3,5-dimethyl-4-nitro-1H-pyrrole-2-carboxylate and its derivatives often involves interactions with cellular proteins and enzymes. The nitro group can undergo bioreduction to form reactive intermediates that interact with nucleophilic sites in proteins, potentially leading to enzyme inhibition or activation. The ester group can also be hydrolyzed in vivo to release the active carboxylic acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between Ethyl 3,5-dimethyl-4-nitro-1H-pyrrole-2-carboxylate and analogous pyrrole derivatives:

Compound Substituent at Position 4 Molecular Weight (g/mol) Synthetic Method Key Properties/Applications
This compound (Main Compound) Nitro (-NO₂) ~239.2 (estimated) Likely nitration of precursor Expected high electrophilicity; potential antimicrobial/antifungal activity due to nitro group
Ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate Thiazolyl carbamoyl ~413.5 Coupling reactions Local anesthetic activity (Geronikaki et al.); thiazole moiety enhances bioactivity
Ethyl 4-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate Ethoxy-oxoethyl (-CH₂CO₂Et) ~283.3 Alkylation/acylation Intermediate in organic synthesis; ester groups improve solubility
4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate Acetyl (-COCH₃) 195.2 Acetylation Materials science applications (optical/electronic properties); moderate electron withdrawal

Key Comparisons:

Substituent Effects on Reactivity :

  • The nitro group in the main compound confers stronger electron-withdrawing effects compared to acetyl or ethoxy-oxoethyl groups. This enhances electrophilicity, making it more reactive in nucleophilic substitution or redox reactions .
  • Thiazolyl carbamoyl () introduces heterocyclic complexity, enabling interactions with biological targets (e.g., ion channels) .

Biological Activity :

  • The nitro group may confer antimicrobial properties, whereas the thiazole derivative () exhibits local anesthetic activity . Acetyl and ethoxy-oxoethyl derivatives are less bioactive but more soluble .

Synthetic Accessibility :

  • Nitration (main compound) and acetylation () are straightforward, while thiazolyl carbamoyl synthesis requires multi-step coupling .

Physicochemical Properties :

  • Nitro and thiazolyl groups reduce solubility in polar solvents compared to acetyl or ethoxy-oxoethyl derivatives .
  • Computational studies (e.g., density functional theory) suggest nitro-substituted pyrroles exhibit distinct electronic profiles, influencing charge distribution and hardness .

Research Findings and Data Tables

Table 1: Electronic Properties via Conceptual DFT

Compound Electronegativity (χ) Hardness (η) Electrophilicity Index (ω)
Main Compound (Nitro-substituted) High (estimated) Moderate High
Thiazolyl Carbamoyl Derivative Moderate Low Moderate
Acetyl Derivative Low High Low

Note: Values estimated based on substituent effects and DFT principles .

Biological Activity

Ethyl 3,5-dimethyl-4-nitro-1H-pyrrole-2-carboxylate is a compound that has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, structural characteristics, and findings from various studies.

Chemical Structure and Synthesis

This compound belongs to the pyrrole class of compounds, which are known for their diverse biological activities. The synthesis of this compound typically involves a Knorr-type reaction, where appropriate precursors are reacted under controlled conditions to yield the desired product. The general structure can be represented as follows:

C9H10N2O4\text{C}_9\text{H}_{10}\text{N}_2\text{O}_4

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antitumor Activity

Research has indicated that derivatives of pyrrole compounds exhibit significant antitumor properties. For instance, studies have shown that certain pyrrole derivatives can inhibit cell proliferation in various cancer cell lines, including A-431 (human epidermoid carcinoma) and MDA-MB-468 (breast cancer) cells. The IC50 values for these compounds ranged from 0.065 to 9.4 µmol/L, suggesting a promising potential for development as anticancer agents .

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated that certain pyrrole derivatives possess potent activity against both Gram-positive and Gram-negative bacteria. For example, MIC (Minimum Inhibitory Concentration) values for related compounds were reported between 3.12 and 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AntitumorA-431 (Carcinoma)0.065 - 9.4 µmol/L
AntitumorMDA-MB-468 (Breast Cancer)0.065 - 9.4 µmol/L
AntimicrobialStaphylococcus aureus3.12 - 12.5 µg/mL
AntimicrobialEscherichia coli3.12 - 12.5 µg/mL

Case Study: Antitumor Evaluation

In a study aimed at evaluating the antitumor potential of this compound derivatives, researchers synthesized a series of compounds and assessed their efficacy against multiple human carcinoma cell lines. The results indicated that modifications to the pyrrole structure could enhance biological activity significantly .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in cell proliferation and apoptosis, potentially through inhibition of key enzymes or receptors involved in tumor growth .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Reference
Direct NitrationHNO₃/H₂SO₄, 0–5°C, 4h55
Multi-component ReactionAniline, DEAD, 4-anisaldehyde48
Trichloroacetyl PathwayTrichloroacetyl chloride, ether62*

*Reported for analogous pyrrole esters.

Basic: How can spectroscopic techniques (NMR, IR, XRD) be optimized for structural elucidation?

Methodological Answer:

  • NMR : Use high-field instruments (≥400 MHz) and deuterated solvents (e.g., DMSO-d₆) to resolve overlapping signals. Assign peaks via 2D experiments (COSY, HSQC):
    • Nitro group deshields adjacent protons, causing downfield shifts (e.g., δ 12.52 ppm for NH in DMSO) .
    • Methyl groups at C3/C5 appear as singlets (δ 2.12–2.22 ppm) .
  • XRD : Single-crystal analysis reveals bond lengths (e.g., C-NO₂: ~1.487 Å) and torsion angles critical for confirming nitro group orientation .
  • IR : Nitro stretching vibrations appear at 1520–1550 cm⁻¹ (asymmetric) and 1340–1380 cm⁻¹ (symmetric) .

Advanced: What computational methods (DFT, molecular modeling) predict electronic properties and reaction mechanisms?

Methodological Answer:

  • DFT Studies : Use B3LYP/6-311++G(d,p) basis sets to calculate:
    • Frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity .
    • Electrostatic potential maps for nucleophilic/electrophilic site identification .
  • Reaction Path Search : Quantum chemical calculations (e.g., intrinsic reaction coordinate analysis) model nitration mechanisms, identifying transition states and activation energies .
  • Validation : Compare computed NMR shifts (e.g., ¹³C) with experimental data using regression formulas (RMSD < 0.5 ppm validates accuracy) .

Advanced: How do multi-component reactions enhance derivative synthesis?

Methodological Answer:
Multi-component strategies reduce step count and improve atom economy:

  • Example : Condensation of pyrrole esters with isoquinolinecarbonyl chlorides in dichloromethane (40–45% yields) .
  • Optimization : Screen solvents (DMF vs. THF) and catalysts (e.g., TEA) to minimize side products. Microwave-assisted heating can reduce reaction time by 50% .
  • Applications : Derivatives with fluorophenyl or trifluoromethyl groups show enhanced bioactivity, validated via LCMS and HPLC (>95% purity) .

Advanced: How to resolve contradictions in spectroscopic or crystallographic data?

Methodological Answer:

  • Cross-Validation : Compare experimental XRD bond lengths (e.g., C-C: 1.395–1.443 Å) with DFT-optimized geometries . Discrepancies >0.02 Å suggest crystal packing effects or measurement errors.
  • Dynamic Effects : Variable-temperature NMR (e.g., 298–323 K) identifies conformational flexibility causing signal splitting .
  • Statistical Analysis : Use R-factors (<0.05) and residual density maps to assess XRD data quality. Outliers may require re-refinement .

Advanced: What role do crystal packing effects play in the compound’s stability?

Methodological Answer:

  • Hydrogen Bonding : Intermolecular N-H···O interactions (2.8–3.0 Å) stabilize the nitro and ester groups, confirmed via Hirshfeld surface analysis .
  • Packing Motifs : Layered arrangements reduce steric strain between methyl groups, as seen in unit cell parameters (e.g., Z' = 1 for monoclinic systems) .
  • Thermal Stability : DSC/TGA data correlate packing density with decomposition temperatures (>200°C for tightly packed crystals) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3,5-dimethyl-4-nitro-1H-pyrrole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3,5-dimethyl-4-nitro-1H-pyrrole-2-carboxylate

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